Pomalidomide-CO-PEG1-C2-Cl
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Overview
Description
Pomalidomide-CO-PEG1-C2-Cl: is a synthetic compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . The molecular formula of this compound is C18H18ClN3O6, and it has a molecular weight of 407.81 g/mol .
Preparation Methods
The preparation of Pomalidomide-CO-PEG1-C2-Cl involves several synthetic routes and reaction conditions. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further reacted with other reagents to form the final product. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pomalidomide-CO-PEG1-C2-Cl undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Coupling Reactions: It can be conjugated to target protein ligands through coupling reactions, facilitated by the presence of the E3 ligase ligand and linker.
Common reagents used in these reactions include coupling agents, solvents, and other functional group-specific reagents. The major products formed from these reactions are typically conjugates of this compound with target proteins or other molecules .
Scientific Research Applications
Pomalidomide-CO-PEG1-C2-Cl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pomalidomide-CO-PEG1-C2-Cl involves its role as an immunomodulatory agent with antineoplastic activity. It binds to cereblon, a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins . This process inhibits the proliferation and induces apoptosis of various tumor cells .
Comparison with Similar Compounds
Pomalidomide-CO-PEG1-C2-Cl can be compared with other similar compounds such as:
Pomalidomide-PEG1-C2-COOH: This compound also incorporates a cereblon ligand and a PEG linker, but with a different functional group.
Pomalidomide-PEG1-C2-amine HCl: Similar to this compound, this compound has a PEG linker and a cereblon ligand, but with an amine functional group.
The uniqueness of this compound lies in its specific functional group and its application in targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C18H18ClN3O6 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
3-(2-chloroethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C18H18ClN3O6/c19-7-9-28-8-6-14(24)20-11-3-1-2-10-15(11)18(27)22(17(10)26)12-4-5-13(23)21-16(12)25/h1-3,12H,4-9H2,(H,20,24)(H,21,23,25) |
InChI Key |
SNWPZWITVITAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCCl |
Origin of Product |
United States |
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